molecular formula C23H15Cl3N4S B188607 4H-(1,2,4)Triazolo(4,3-a)(1,4)benzodiazepine, 8-chloro-6-(2-chlorophenyl)-1-(((4-chlorophenyl)thio)methyl)- CAS No. 72930-61-1

4H-(1,2,4)Triazolo(4,3-a)(1,4)benzodiazepine, 8-chloro-6-(2-chlorophenyl)-1-(((4-chlorophenyl)thio)methyl)-

Cat. No. B188607
CAS RN: 72930-61-1
M. Wt: 485.8 g/mol
InChI Key: IBVLRPUJFRLXBI-UHFFFAOYSA-N
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Description

4H-(1,2,4)Triazolo(4,3-a)(1,4)benzodiazepine, 8-chloro-6-(2-chlorophenyl)-1-(((4-chlorophenyl)thio)methyl)- is a type of benzodiazepine that has been the focus of scientific research due to its potential therapeutic applications. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Mechanism Of Action

The mechanism of action of 4H-(1,2,4)Triazolo(4,3-a)(1,4)benzodiazepine, 8-chloro-6-(2-chlorophenyl)-1-(((4-chlorophenyl)thio)methyl)- involves the modulation of the GABA-A receptor. This compound binds to the benzodiazepine site on the receptor, which enhances the binding of GABA to the receptor. This results in an increase in the inhibitory effects of GABA on the central nervous system, leading to its anxiolytic, sedative, and anticonvulsant properties.
Biochemical and Physiological Effects:
4H-(1,2,4)Triazolo(4,3-a)(1,4)benzodiazepine, 8-chloro-6-(2-chlorophenyl)-1-(((4-chlorophenyl)thio)methyl)- has been found to have various biochemical and physiological effects. It has been shown to decrease the release of glutamate and increase the release of GABA in the brain. It also affects the levels of various neurotransmitters, including dopamine, serotonin, and norepinephrine. These effects contribute to its anxiolytic, sedative, and anticonvulsant properties.

Advantages And Limitations For Lab Experiments

4H-(1,2,4)Triazolo(4,3-a)(1,4)benzodiazepine, 8-chloro-6-(2-chlorophenyl)-1-(((4-chlorophenyl)thio)methyl)- has various advantages and limitations for lab experiments. Its anxiolytic, sedative, and anticonvulsant properties make it a useful compound for studying the central nervous system. However, its potential for abuse and dependence makes it a challenging compound to work with. Additionally, its effects on neurotransmitter levels may complicate the interpretation of experimental results.

Future Directions

There are several future directions for the study of 4H-(1,2,4)Triazolo(4,3-a)(1,4)benzodiazepine, 8-chloro-6-(2-chlorophenyl)-1-(((4-chlorophenyl)thio)methyl)-. One direction is to explore its potential use in the treatment of other neurological disorders, such as depression and schizophrenia. Another direction is to develop new compounds that have similar anxiolytic, sedative, and anticonvulsant properties but with fewer side effects and less potential for abuse. Additionally, more research is needed to understand the long-term effects of this compound on the central nervous system.

Synthesis Methods

The synthesis of 4H-(1,2,4)Triazolo(4,3-a)(1,4)benzodiazepine, 8-chloro-6-(2-chlorophenyl)-1-(((4-chlorophenyl)thio)methyl)- has been achieved using different methods. One such method involves the reaction of 2-amino-5-chlorobenzophenone with thiosemicarbazide in the presence of acetic acid and sodium acetate. The resulting product is then reacted with 4-chlorobenzyl chloride to obtain the final compound. Another method involves the reaction of 2-amino-5-chlorobenzophenone with thiosemicarbazide in the presence of phosphorus oxychloride, followed by the reaction with 4-chlorobenzyl chloride.

Scientific Research Applications

The potential therapeutic applications of 4H-(1,2,4)Triazolo(4,3-a)(1,4)benzodiazepine, 8-chloro-6-(2-chlorophenyl)-1-(((4-chlorophenyl)thio)methyl)- have been studied extensively. This compound has been found to have anxiolytic, sedative, and anticonvulsant properties. It has also been studied for its potential use in the treatment of anxiety disorders, insomnia, and epilepsy.

properties

CAS RN

72930-61-1

Product Name

4H-(1,2,4)Triazolo(4,3-a)(1,4)benzodiazepine, 8-chloro-6-(2-chlorophenyl)-1-(((4-chlorophenyl)thio)methyl)-

Molecular Formula

C23H15Cl3N4S

Molecular Weight

485.8 g/mol

IUPAC Name

8-chloro-6-(2-chlorophenyl)-1-[(4-chlorophenyl)sulfanylmethyl]-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine

InChI

InChI=1S/C23H15Cl3N4S/c24-14-5-8-16(9-6-14)31-13-22-29-28-21-12-27-23(17-3-1-2-4-19(17)26)18-11-15(25)7-10-20(18)30(21)22/h1-11H,12-13H2

InChI Key

IBVLRPUJFRLXBI-UHFFFAOYSA-N

SMILES

C1C2=NN=C(N2C3=C(C=C(C=C3)Cl)C(=N1)C4=CC=CC=C4Cl)CSC5=CC=C(C=C5)Cl

Canonical SMILES

C1C2=NN=C(N2C3=C(C=C(C=C3)Cl)C(=N1)C4=CC=CC=C4Cl)CSC5=CC=C(C=C5)Cl

Other CAS RN

72930-61-1

Origin of Product

United States

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